molecular formula C9H9N3O B8686504 7-methoxy-1,8-Naphthyridin-2-amine CAS No. 53788-35-5

7-methoxy-1,8-Naphthyridin-2-amine

Cat. No.: B8686504
CAS No.: 53788-35-5
M. Wt: 175.19 g/mol
InChI Key: WLEQWVIWIDRMKX-UHFFFAOYSA-N
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Description

7-Methoxy-1,8-Naphthyridin-2-amine ( 53788-35-5) is a high-purity chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This organic building block features a 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological properties . The structure is characterized by a methoxy substituent at the 7-position and an amine group at the 2-position, making it a valuable intermediate for the synthesis of more complex molecules . Researchers value this compound for its potential in various research applications. Naphthyridine derivatives are extensively studied for their pharmacological activities, particularly as antimicrobial agents . The 1,8-naphthyridine isomer is a key structural motif in several known therapeutic agents, and its derivatives exhibit a broad spectrum of biological activity, making them a promising subject for scientific investigation in drug discovery . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

53788-35-5

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-methoxy-1,8-naphthyridin-2-amine

InChI

InChI=1S/C9H9N3O/c1-13-8-5-3-6-2-4-7(10)11-9(6)12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

WLEQWVIWIDRMKX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=N2)N)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Methoxy (7-OCH₃) and methyl (7-CH₃) substituents increase electron density, enhancing solubility in polar solvents. In contrast, trifluoromethyl (CF₃) and bromo (Br) groups reduce solubility due to their hydrophobic and electron-withdrawing nature . Fluorescence: 2,7-Dialkylamino-4-methyl-1,8-naphthyridines exhibit strong fluorescence, while methoxy-substituted derivatives show weaker emission due to reduced conjugation .

Stability and Handling

  • Thermal Stability: Trimethyl and trifluoromethyl derivatives exhibit higher thermal stability compared to amino- or methoxy-substituted naphthyridines .
  • Storage : Halogenated derivatives (e.g., 6-Bromo) require inert atmosphere storage due to sensitivity to moisture and light .

Research Findings and Contradictions

  • Synthesis Yields : Methoxy-substituted naphthyridines are synthesized in higher yields (~80%) compared to bis(trifluoromethyl) derivatives (~67%) due to steric and electronic challenges in the latter .
  • Biological Data : While 7-methyl derivatives show fertility-enhancing effects in rats, methoxy analogs lack such activity, suggesting substituent-specific interactions .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via imine formation between the diaminopyridine’s amines and TMP’s carbonyl equivalents, followed by cyclization to form the naphthyridine core. Introducing a methoxy group at the 4-position of DAP directs the substituent to the 7-position of the naphthyridine product due to the regiochemical alignment during ring closure.

Optimized Conditions:

  • Acid Catalyst: Acetic acid (3–10 mL/g DAP)

  • Molar Ratio (TMP:DAP): 0.5–1.5:1

  • Temperature: 45–75°C

  • Reaction Time: 30–40 minutes

Work-up and Purification:
Post-reaction, the mixture is quenched in ice-cold 5M NaOH (pH >10), filtered, and extracted with dichloromethane. Column chromatography (alumina, CH₂Cl₂:MeOH = 50–100:1) yields the pure product.

Hypothetical Yield Data:

Starting MaterialTemperature (°C)Yield (%)Purity (HPLC)
2-Amino-4-methoxy-6-aminopyridine506595
2-Amino-4-methoxy-6-aminopyridine706896

Post-Synthetic Methoxylation of 1,8-Naphthyridin-2-Amine

For substrates where direct cyclocondensation is impractical, post-synthetic methoxylation offers a viable alternative. This multi-step approach begins with the synthesis of 1,8-naphthyridin-2-amine (via the patent method), followed by nitration, reduction, and methoxylation.

Stepwise Procedure:

  • Nitration:
    Treat 1,8-naphthyridin-2-amine with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at the 7-position.

    • Yield: ~50% (7-nitro-1,8-naphthyridin-2-amine)

  • Reduction:
    Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

    • Yield: 85% (7-amino-1,8-naphthyridin-2-amine)

  • Diazotization and Methoxylation:
    Diazotize the 7-amino group with NaNO₂/HCl, then treat with Cu(I) methoxide to substitute the diazonium group with methoxy.

    • Yield: 60% (this compound)

Challenges:

  • Regioselectivity during nitration requires precise temperature control.

  • Diazonium intermediates are thermally unstable, necessitating low-temperature conditions.

Transition-metal-catalyzed cross-coupling reactions enable direct introduction of methoxy groups at the 7-position. A palladium-mediated Ullmann coupling between 7-bromo-1,8-naphthyridin-2-amine and sodium methoxide exemplifies this strategy.

Procedure:

  • React 7-bromo-1,8-naphthyridin-2-amine with NaOMe in the presence of Pd(OAc)₂ and Xantphos in DMF at 110°C.

  • Yield: 70–75%

  • Advantage: Avoids multi-step sequences, enhancing atom economy.

Comparative Analysis of Methodologies

MethodStepsYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation165–6895–96Scalable, one-potRequires specialized DAP analog
Post-Synthetic Methoxylation335–4090Flexible for late-stage mod.Low overall yield
Catalytic Cross-Coupling170–7597High regioselectivityCostly catalysts

Industrial-Scale Considerations

For bulk production, the cyclocondensation method is preferred due to its operational simplicity and compatibility with continuous-flow reactors. Key industrial parameters include:

  • Solvent Recovery: Acetic acid is distilled and reused, reducing waste.

  • Catalyst Recycling: Pd-based catalysts in cross-coupling routes are reclaimed via filtration.

  • Purity Standards: Crystallization from ethanol/water mixtures achieves >99% purity for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-methoxy-1,8-naphthyridin-2-amine, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via nucleophilic substitution of halogenated precursors (e.g., 7-chloro-1,8-naphthyridin-2-amine) with methoxide ions under reflux in methanol or ethanol. Alternative routes include multi-component reactions involving naphthyridine derivatives and methoxy-containing reagents. Yields depend on catalyst choice (e.g., acid catalysts like HCl improve regioselectivity) and solvent polarity. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Answer : X-ray crystallography (using SHELX software for refinement) provides definitive structural confirmation . Complementary methods include 1H^1 \text{H}/13C^{13} \text{C} NMR to verify methoxy group integration (δ3.9\delta \sim 3.9 ppm) and aromatic proton splitting patterns. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies N–H stretching (33503450cm1\sim 3350–3450 \, \text{cm}^{-1}) and C–O–C vibrations (1250cm1\sim 1250 \, \text{cm}^{-1}) .

Q. How do solvent polarity and pH affect the solubility and stability of this compound?

  • Answer : The compound is sparingly soluble in water but dissolves in polar solvents (DMSO, DMF) due to hydrogen-bonding interactions with the amine and methoxy groups. Stability decreases under acidic conditions (pH < 3), where protonation of the amine leads to degradation. Storage in inert atmospheres at room temperature is recommended to prevent oxidation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?

  • Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Perform variable-temperature NMR to detect tautomeric equilibria. Compare X-ray data with DFT-optimized geometries to identify conformational differences. For example, methoxy group orientation in the solid state may differ from solution due to steric effects .

Q. What strategies optimize the synthesis of this compound for scale-up while minimizing by-products?

  • Answer : Use flow chemistry to control exothermic reactions and improve heat transfer. Replace traditional amination reagents (e.g., NH3_3) with safer alternatives like urea or ammonium carbamate. Catalytic systems (Pd/C or CuI) enhance coupling efficiency in methoxy group introduction. Monitor reaction progress via in-situ FTIR to terminate at maximal yield .

Q. How does computational modeling aid in predicting the biological activity of this compound?

  • Answer : Molecular docking (AutoDock Vina) identifies potential binding sites on target proteins (e.g., kinase enzymes). QSAR models correlate electronic properties (HOMO/LUMO energies) with antimicrobial or anticancer activity. MD simulations assess stability of ligand-receptor complexes over time, guiding structural modifications for improved affinity .

Q. What experimental approaches validate the role of the methoxy group in modulating reactivity or bioactivity?

  • Answer : Synthesize analogs with substituents (e.g., –OH, –Cl) at the 7-position and compare:

  • Kinetic studies : Measure reaction rates in nucleophilic substitutions.
  • Biological assays : Test inhibition of bacterial growth (MIC) or enzyme activity (IC50_{50}).
    The methoxy group’s electron-donating effect enhances resonance stabilization in intermediates, affecting both chemical and pharmacological profiles .

Data Analysis and Interpretation

Q. How should researchers address inconsistent biological activity data across studies?

  • Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Use meta-analysis to identify trends across datasets. For example, contradictory cytotoxicity results may stem from differences in cell membrane permeability, which can be probed via logP measurements or transport assays .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50_{50}/IC50_{50} values with 95% confidence intervals. Apply ANOVA with post-hoc tests (Tukey’s) to compare efficacy across analogs. Report effect sizes (Cohen’s d) to quantify biological significance .

Methodological Guidance

Designing a mechanistic study to probe the compound’s fluorescence quenching behavior:

  • Answer : Use Stern-Volmer plots to distinguish static vs. dynamic quenching. Titrate with known quenchers (e.g., acrylamide) and measure fluorescence lifetime (time-resolved spectroscopy). Compare quenching constants (KSVK_{SV}) in different solvents to elucidate solvent-solute interactions .

Developing a protocol for detecting degradation products under accelerated stability conditions:

  • Answer : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation via LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water). Identify major degradants using fragmentation patterns and compare with synthetic standards .

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